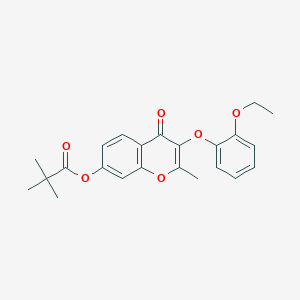
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C23H24O6 and its molecular weight is 396.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic compound belonging to the class of coumarins, known for their diverse biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and relevant case studies.
The compound has a molecular formula of C23H28O6 and a molecular weight of approximately 396.46 g/mol. Its structure features a coumarin backbone with an ethoxyphenoxy group and a dimethylpropanoate moiety, contributing to its biological activity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Coumarin Core : Starting from appropriate phenolic precursors, the coumarin structure is formed via cyclization reactions.
- Esterification : The introduction of the ethoxyphenoxy group and subsequent esterification with 2,2-dimethylpropanoic acid are crucial steps in achieving the target compound.
- Purification : Final purification is achieved through crystallization or chromatography techniques to isolate the desired product in high purity.
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:
Antioxidant Activity
Research indicates that compounds with a similar structure exhibit significant antioxidant properties. For instance, DPPH radical scavenging assays have shown that coumarin derivatives can effectively neutralize free radicals, suggesting that this compound may also possess similar capabilities.
Anticancer Activity
Coumarins are known for their anticancer properties. Studies have demonstrated that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific anticancer effects of this compound warrant further investigation.
Anti-inflammatory Effects
Similar compounds have shown promise in reducing inflammation by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Antioxidant Properties : A study evaluated the antioxidant activity of various coumarin derivatives, including those structurally related to our compound. Results indicated that these compounds exhibited significant free radical scavenging activity (SC50 values ranging from 20 to 50 μg/mL) compared to standard antioxidants like ascorbic acid.
- Anticancer Research : In vitro studies on related compounds revealed their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Further research is necessary to establish the specific mechanisms through which this compound exerts its effects.
属性
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-6-26-17-9-7-8-10-18(17)29-21-14(2)27-19-13-15(11-12-16(19)20(21)24)28-22(25)23(3,4)5/h7-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVLFDJABRYLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














